molecular formula C10H17NO4 B6331335 Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- CAS No. 192883-16-2

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Cat. No.: B6331335
CAS No.: 192883-16-2
M. Wt: 215.25 g/mol
InChI Key: CRCIHGGZGGATGM-MQWKRIRWSA-N
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Description

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- is a complex organic compound characterized by its unique structure, which includes a hexanamide backbone and a tetrahydro-2-oxo-3-furanyl group

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-hexanoyl-L-homoserine lactone (3-OH-C6-L-Hsl) is the LuxR-type transcriptional regulators found in gram-negative bacteria . These proteins are responsible for regulating gene expression in response to changes in cell-population density, a process known as quorum sensing .

Mode of Action

3-OH-C6-L-Hsl interacts with its target by diffusing freely across the bacterial cell membrane and binding to the LuxR-type proteins . This binding event triggers a conformational change in the protein, enabling it to bind to specific DNA sequences and regulate the transcription of quorum-sensing genes .

Biochemical Pathways

The binding of 3-OH-C6-L-Hsl to LuxR-type proteins affects several biochemical pathways. These include the two-component system , bacterial chemotaxis , and flagellar assembly . The activation of these pathways leads to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors .

Pharmacokinetics

Like other n-acyl-homoserine lactones, it is likely to have good bioavailability due to its ability to freely diffuse across cell membranes . Its stability and half-life may vary depending on environmental conditions .

Result of Action

The action of 3-OH-C6-L-Hsl results in the regulation of gene expression in gram-negative bacteria . This can lead to changes in bacterial behavior, such as increased motility, biofilm formation, and the production of virulence factors . These changes can have significant impacts on the bacteria’s ability to cause disease and resist antibiotics .

Action Environment

The action of 3-OH-C6-L-Hsl is influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other microbial species . Furthermore, the concentration of 3-OH-C6-L-Hsl in the environment can influence the extent of quorum sensing, with higher concentrations leading to increased gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hexanamide Backbone: This step involves the reaction of hexanoic acid with ammonia or an amine to form hexanamide.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Tetrahydro-2-oxo-3-furanyl Group: This step involves the reaction of the hydroxy-hexanamide with a suitable furan derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Common industrial methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydro-2-oxo-3-furanyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- can be compared with other similar compounds, such as:

    Hexanamide: Lacks the hydroxy and tetrahydro-2-oxo-3-furanyl groups, making it less complex and potentially less versatile in its applications.

    3-Hydroxyhexanamide: Contains the hydroxy group but lacks the tetrahydro-2-oxo-3-furanyl group, which may limit its biological activity.

    N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexanamide: Contains the tetrahydro-2-oxo-3-furanyl group but lacks the hydroxy group, which may affect its chemical reactivity and biological properties.

The unique combination of functional groups in Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCIHGGZGGATGM-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC(=O)N[C@H]1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741734
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192883-16-2
Record name N-(3-Hydroxyhexanoyl)-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192883-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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